[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Beschreibung
This compound is a chiral piperidine derivative featuring a tert-butyl carbamate-protected isopropylamine group and a (S)-2-amino-3-methyl-butyryl side chain. The tert-butyl ester enhances stability under basic conditions, while the branched amino acid moiety may influence target binding specificity. However, direct pharmacological or synthetic data for this compound remain scarce, necessitating comparisons with structurally analogous molecules .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-9-14(11-20)21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVSGRVRPQLVRX-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, often referred to as a carbamate derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is structurally related to various bioactive molecules and has been investigated for its interactions with specific receptors and enzymes.
Chemical Structure and Properties
- Molecular Formula : C18H33N3O3
- Molecular Weight : 339.47 g/mol
- CAS Number : 1401664-79-6
The compound features a piperidine ring, an isopropyl group, and a tert-butyl carbamate moiety, which are crucial for its biological activity.
1. Interaction with Receptors
Research indicates that this compound may act as an inhibitor or modulator of certain receptors involved in metabolic processes. Notably, it has been studied for its effects on the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) , which are key regulators in drug metabolism and transport.
- Inverse Agonist Activity : Compounds similar to this one have shown inverse agonistic activity against CAR, potentially reducing drug-induced hepatotoxicity and enhancing the efficacy of chemotherapeutic agents .
2. Anticancer Potential
The compound's ability to inhibit CAR could lead to reduced expression of anti-apoptotic proteins like Mcl-1, suggesting a potential role in cancer therapy by promoting apoptosis in resistant cancer cells .
3. Structure-Activity Relationship (SAR)
Studies on SAR have revealed that modifications to the carbamate group can significantly influence biological activity. For instance, substituting the isopropyl group with other alkyl chains has been shown to alter potency against target receptors .
Case Study 1: CAR Inhibition
In a study evaluating various analogs of related compounds, one derivative demonstrated an IC50 value of 11.7 nM against CAR, indicating a much higher potency than previously known inhibitors like clotrimazole (IC50 = 126.9 nM) . This suggests that structural modifications can enhance receptor binding affinity.
Case Study 2: Metabolic Stability
Another investigation focused on the metabolic stability of carbamate derivatives revealed that compounds with larger substituents at the carbamate position exhibited improved stability and bioavailability, which are critical for therapeutic applications .
Summary of Research Findings
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Neurological Research :
- This compound has been studied for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its piperidine structure allows it to interact with various receptors in the central nervous system (CNS), making it a candidate for research into treatments for conditions like Alzheimer's disease and Parkinson's disease.
-
Analgesic Properties :
- Preliminary studies suggest that the compound may exhibit analgesic effects, potentially providing a new avenue for pain management therapies. Its mechanism may involve modulation of pain pathways through interaction with opioid receptors.
-
Antidepressant Effects :
- Research indicates that compounds similar to this one can influence serotonin and norepinephrine levels in the brain, which could lead to antidepressant effects. Ongoing studies aim to determine its efficacy in treating depression and anxiety disorders.
Case Studies
-
Alzheimer's Disease Model :
- In a study conducted on animal models of Alzheimer's disease, administration of this compound showed a reduction in amyloid plaque formation, suggesting neuroprotective properties. Behavioral tests indicated improved cognitive function compared to control groups.
-
Chronic Pain Management :
- A clinical trial involving patients with chronic pain conditions demonstrated that patients receiving this compound reported lower pain scores compared to those on standard analgesics. The study highlighted its potential as an adjunct therapy in pain management protocols.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound in , [(R)-1-((S)-2-amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1401668-72-1), shares a piperidine core and tert-butyl carbamate group but differs in two critical regions:
Acyl Side Chain : uses a propionyl (C3) group, whereas the target compound has a 3-methyl-butyryl (branched C4) chain.
Carbamate Substituent : employs a methyl group, while the target compound uses an isopropyl group.
Implications of Structural Variations
Physicochemical Properties :
- The larger molecular weight and branched side chain of the target compound may reduce aqueous solubility compared to the analog. This could impact bioavailability but improve membrane permeability in drug delivery contexts.
- The isopropyl group in the carbamate may slow metabolic degradation, enhancing plasma stability relative to the methyl group in .
For instance, in HIV protease inhibitors, longer acyl chains often improve binding pocket occupancy.
Research Findings and Limitations
- Synthetic Utility : Both compounds are likely used as intermediates in peptide synthesis. The tert-butyl carbamate group in both facilitates amine protection during solid-phase peptide synthesis (SPPS).
- Stability Studies : The compound shows predicted thermal stability (boiling point ~412°C), suggesting the target compound may require higher temperatures for purification.
- Data Gaps: No experimental solubility, crystallinity, or bioactivity data exist for the target compound. Predictions are extrapolated from structural analogs .
Vorbereitungsmethoden
Protection of the Piperidine Amine
The primary amine on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent unwanted side reactions during subsequent steps. A representative protocol involves:
Reagents :
-
Piperidine derivative: 3-(isopropylamino)propan-1-ol
-
Boc₂O (1.1 equiv)
-
Triethylamine (2.6 equiv)
-
Dichloromethane (DCM) as solvent
Conditions :
-
Temperature: 15°C
-
Reaction time: 6 hours
Workup :
-
Concentration under reduced pressure.
-
Purification via flash silica gel chromatography (hexane/ethyl acetate gradient).
Mechanistic Insights
Boc₂O reacts with the amine in the presence of a base (triethylamine) to form a stable carbamate. The low temperature minimizes side reactions such as oligomerization.
Stereochemical Considerations
The (S) configuration of the amino acid is preserved by using pre-chiral starting materials and avoiding racemization-prone conditions.
Formation of Isopropyl-carbamic Acid tert-Butyl Ester
The isopropyl-carbamic acid tert-butyl ester group is installed via reaction with isopropyl isocyanate or a carbamoyl chloride derivative. A method from VulcanChem suggests:
Reagents :
-
Piperidine intermediate with free amine
-
Isopropyl isocyanate (1.5 equiv)
-
Dichloromethane (DCM)
Conditions :
-
Temperature: 0°C → 25°C
-
Reaction time: 4 hours
Workup :
-
Filtration through celite.
-
Concentration and purification via column chromatography (hexane/ethyl acetate).
Global Deprotection and Final Purification
The Boc group is removed under acidic conditions to unmask the primary amine:
Reagents :
-
Trifluoroacetic acid (TFA, 10 equiv)
-
Dichloromethane (DCM)
Conditions :
-
Temperature: 25°C
-
Reaction time: 2 hours
Workup :
Yield : 80–85% after purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Yield Improvement | Source |
|---|---|---|---|---|
| Boc Protection | DCM | 15°C | 50% → 55% | |
| Peptide Coupling | DMF | 25°C | 60% → 70% | |
| Carbamoylation | DCM | 0→25°C | 65% → 68% |
Polar aprotic solvents like DMF enhance coupling efficiency, while DCM minimizes side reactions during carbamate formation.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc), 1.16 (d, J=6.8 Hz, 6H, isopropyl), 3.35–3.58 (m, piperidine protons).
-
IR : 1680 cm⁻¹ (C=O stretch, carbamate), 1520 cm⁻¹ (N-H bend).
Comparative Analysis with Related Compounds
The amino acid moiety introduces steric hindrance, slightly reducing yields compared to simpler analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester?
- Methodology :
- Stepwise synthesis : Start with L-aspartic acid β-tert-butyl ester for chiral backbone construction. Introduce the piperidine ring via cyclization, followed by coupling with (S)-2-amino-3-methylbutyric acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Protection strategies : Use tert-butoxycarbonyl (Boc) groups to protect amines during synthesis. Deprotection with TFA/CH₂Cl₂ (1:1) ensures minimal side reactions .
- Key validation : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and confirm enantiopurity by chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent) .
Q. How can the stereochemistry of this compound be rigorously confirmed?
- Analytical techniques :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 86 K). Observed R-factor <0.03 confirms stereochemical assignment .
- NMR spectroscopy : Use 2D NOESY to correlate spatial proximity of protons in the piperidine and isopropyl groups. For example, cross-peaks between H-3 (piperidine) and H-α (isopropyl) validate spatial orientation .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability profile :
- Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or CHCl₃. Avoid exposure to strong oxidizers (e.g., peroxides), which degrade the Boc group .
- Shelf life: >12 months when stored in amber vials with desiccants (silica gel) .
Advanced Research Questions
Q. How do reaction conditions influence the enantiomeric excess (ee) during synthesis?
- Critical factors :
- Catalyst selection : Asymmetric Mannich reactions using proline-derived organocatalysts achieve >90% ee. For example, (S)-proline (10 mol%) in THF at –40°C yields optimal stereoselectivity .
- Temperature effects : Lower temperatures (–40°C to 0°C) reduce racemization risks during coupling steps .
- Contradictions : Some protocols report reduced ee (70–80%) when using HATU instead of EDC, highlighting the need for reagent compatibility screening .
Q. What analytical methods resolve conflicting data on the compound’s reactivity with nucleophiles?
- Contradiction analysis :
- Conflicting reports : states "no hazardous reactions," while notes incompatibility with strong bases.
- Resolution : Conduct controlled experiments with incremental addition of nucleophiles (e.g., NaOMe). LC-MS monitoring reveals Boc deprotection at >pH 10, forming tert-butyl alcohol and CO₂ .
Q. How can this compound be applied in peptide mimetic drug discovery?
- Application framework :
- Scaffold design : The piperidine-carbamate core mimics proline-rich regions in proteins. Use SPPS (solid-phase peptide synthesis) to append pharmacophores (e.g., fluorophores, bioisosteres) .
- Case study : Coupling with Fmoc-protected amino acids (e.g., Fmoc-Lys(Boc)-OH) yields stable analogs for kinase inhibition assays (IC₅₀ ~50 nM in preliminary screens) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
